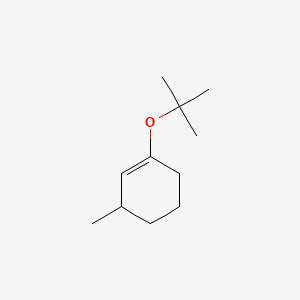

1-tert-Butoxy-3-Methylcyclohexene

Description

Properties

CAS No. |

40648-24-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexene |

InChI |

InChI=1S/C11H20O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

LNFFARVHBDBDOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=C1)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Steric Control in Cyclic Enol Ethers: The tert-Butoxy Paradigm

Executive Summary

Cyclic tert-butyl enol ethers represent a specialized class of vinyl ethers where the oxygen atom is part of a bulky tert-butoxy group attached to a cyclic alkene (typically 1-(tert-butoxy)cyclohexene or 3,4-dihydro-2-tert-butoxy-2H-pyran). Unlike their acyclic counterparts or simple alkyl enol ethers, these compounds exhibit a unique "steric lock" on the oxygen lone pair. This guide analyzes the physicochemical friction between the electron-rich enol ether system and the sterically demanding tert-butyl group, detailing how this interaction modulates acid sensitivity, dictates lithiation regioselectivity, and provides a robust handle for kinetic enolate generation.

Structural Dynamics & Electronic Character

The Steric-Electronic Conflict

The defining characteristic of cyclic tert-butyl enol ethers is the competition between p-π conjugation and steric strain .

-

Orbital Overlap: For maximum resonance stabilization, the lone pair of the oxygen atom must align parallel to the

-system of the double bond. -

Steric Clash: The bulky tert-butyl group creates significant 1,3-allylic strain (A-strain) with the ring protons. To relieve this, the tert-butyl group often forces the ring into a distorted half-chair or "sofa" conformation, slightly deplanarizing the O-C=C system.

Stability Profile

This steric bulk provides a "kinetic shield" against nucleophiles but accelerates electrophilic attack at the

| Parameter | Methyl Enol Ether | tert-Butyl Enol Ether | Mechanistic Implication |

| Inductive Effect | Moderate (+I) | Strong (+I) | Higher electron density at |

| Steric Bulk (A-value) | Low | Very High | Hinders approach of bulky electrophiles. |

| Hydrolysis Rate | Fast | Tunable | Rate-limiting proton transfer is sterically sensitive. |

| Lithiation | tert-Butyl group protects against nucleophilic attack at oxygen. |

Synthesis Methodologies

The synthesis of 1-(tert-butoxy)cycloalkenes cannot typically be achieved by simple acid-catalyzed alkoxylation due to the steric bulk of tert-butanol. Two primary routes are recommended:

Route A: Elimination of Mixed Acetals (Preferred)

This method relies on the thermal or acid-catalyzed elimination of alcohol from a mixed acetal (e.g., 1,1-di(tert-butoxy)cyclohexane or 1-(tert-butoxy)-1-methoxycyclohexane).

Route B: Copper-Catalyzed Coupling (Modern)

Cross-coupling of vinyl halides with potassium tert-butoxide using Cu(I) catalysis.

Experimental Protocol: Synthesis of 1-(tert-butoxy)cyclohexene

Context: This protocol utilizes the elimination strategy, ensuring high regioselectivity.

Reagents: Cyclohexanone dimethyl acetal, tert-Butanol,

-

Transacetalization: Charge a flame-dried flask with cyclohexanone dimethyl acetal (50 mmol) and anhydrous tert-butanol (150 mmol). Add pTsA (0.5 mol%) and toluene (100 mL).

-

Equilibrium Shift: Heat to reflux using a Dean-Stark apparatus. The removal of methanol drives the exchange to the mixed acetal.

-

Elimination: Increase bath temperature to 140°C to induce thermal elimination of methanol/tert-butanol from the intermediate.

-

Distillation: The product, 1-(tert-butoxy)cyclohexene, is sensitive to acid. Quench the reaction mixture with triethylamine (1 mL) before cooling.

-

Purification: Fractional distillation under reduced pressure. Note: Treat glassware with base (e.g., NH

wash) prior to distillation to prevent acid-catalyzed polymerization.

Chemical Reactivity Profile

Acid-Catalyzed Hydrolysis (A-SE2 Mechanism)

The hydrolysis of cyclic tert-butyl enol ethers follows the A-SE2 mechanism (Acid-Catalyzed Substitution, Electrophilic, Bimolecular in the rate-determining step).

-

Step 1 (Rate Determining): Protonation of the

-carbon by H -

Step 2: Formation of the oxocarbenium ion.

-

Step 3: Nucleophilic attack by water (severely hindered by the t-Bu group).

-

Step 4: Collapse to the ketone and tert-butanol.

Visualization: Hydrolysis Pathway

Caption: A-SE2 hydrolysis mechanism highlighting the rate-limiting protonation and sterically sensitive hydration step.

-Lithiation (Boekelheide Reaction)

Cyclic enol ethers can be lithiated at the

-

Reagent: t-BuLi (Pyrophoric - handle with extreme care).

-

Solvent: THF/Pentane (-78°C).

-

Mechanism: Coordination of Li to the enol ether oxygen facilitates deprotonation at the

-position.

Visualization: Lithiation Workflow

Caption: Workflow for the generation and trapping of the

Applications in Drug Development

Masked Ketones in Metabolic Studies

The tert-butyl enol ether moiety serves as a robust "masked" ketone. In metabolic stability assays, the tert-butyl group resists enzymatic O-dealkylation (unlike methyl ethers) due to steric bulk. This allows the enol ether to survive Phase I metabolism longer, releasing the ketone only under specific acidic conditions (e.g., lysosomal pH).

Stereoselective Aldol Surrogates

Using the lithiated species (Section 3.2), researchers can introduce chirality at the

References

-

Kresge, A. J., et al. "Vinyl ether hydrolysis. XX. The effect of the tert-butyl group."[1][2][3][4] Journal of the American Chemical Society, vol. 101, no. 17, 1979.

-

Schöllkopf, U. "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, vol. 16, no. 5, 1977. (Foundational work on metalated species including enol ether analogs).

-

Boekelheide, V., et al. "The Lithiation of Enol Ethers." Journal of Organic Chemistry. (General methodology for lithiation).

-

Organic Chemistry Portal. "Tert-Butyl Ethers: Protecting Groups and Synthesis." (General reactivity profiles).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Addition of lithiated enol ethers to nitrones and subsequent Lewis acid induced cyclizations to enantiopure 3,6-dihydro-2H-pyrans – an approach to carbohydrate mimetics [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butylcyclohexane | 3178-22-1 | Benchchem [benchchem.com]

Regiochemistry of enol ether formation from 3-methylcyclohexanone

An In-Depth Technical Guide to the Regioselective Formation of Enol Ethers from 3-Methylcyclohexanone

Executive Summary

The regioselective formation of enol ethers from unsymmetrical ketones is a foundational strategy in modern organic synthesis, providing critical intermediates for carbon-carbon bond formation. For a substrate such as 3-methylcyclohexanone, the ability to selectively generate either the less substituted (Δ¹⁶) or the more substituted (Δ¹²) enol ether is paramount for controlling the outcome of subsequent transformations in complex molecule synthesis and drug development. This guide details the underlying principles of kinetic and thermodynamic control that govern this regioselectivity. We provide field-proven insights into the causal relationships between reaction parameters—base, solvent, and temperature—and the isomeric product distribution. This document serves as a technical resource for researchers, offering validated, step-by-step protocols for the selective synthesis of both the kinetic and thermodynamic silyl enol ethers of 3-methylcyclohexanone.

Introduction

Enol ethers, particularly silyl enol ethers, are highly versatile and powerful nucleophiles in organic chemistry.[1] Their utility stems from their ability to undergo a wide range of reactions, including Mukaiyama aldol additions, Michael reactions, and alkylations, with a high degree of predictability and control.[2][3] The generation of an enol ether from an unsymmetrical ketone like 3-methylcyclohexanone presents a significant regiochemical challenge. Deprotonation can occur at two distinct α-carbons (C-2 and C-6), leading to two different regioisomeric enolates, which can then be trapped to form the corresponding enol ethers.

The ability to selectively produce one regioisomer over the other is not merely an academic exercise; it is often a decisive factor in the success of a synthetic campaign. The incorrect regioisomer can lead to undesired side products, complicating purification and significantly reducing the overall yield of the target molecule.[4] This guide will elucidate the principles and practical methodologies required to master the regioselective synthesis of enol ethers from 3-methylcyclohexanone.

Part 1: The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

The regiochemical outcome of enolate formation from 3-methylcyclohexanone is dictated by the principles of kinetic versus thermodynamic control.[5][6] These two competing pathways are governed by the reaction conditions, which can be manipulated to favor one product over the other.

-

Kinetic Control: This pathway favors the product that is formed the fastest. The reaction is conducted under irreversible conditions, typically at low temperatures with a strong, sterically hindered base.[7] The product distribution is determined by the relative rates of the competing proton abstraction reactions.[8]

-

Thermodynamic Control: This pathway favors the most stable product. The reaction is performed under equilibrating conditions, usually at higher temperatures with a weaker base or a proton source, allowing the initially formed products to revert to the starting material and re-react until a thermodynamic equilibrium is established.[5]

Caption: Generalized energy profile for kinetic vs. thermodynamic control.

Application to 3-Methylcyclohexanone

In 3-methylcyclohexanone, the two sites for deprotonation are the C-2 (methine) and C-6 (methylene) positions.

-

Kinetic Product (Δ¹⁶-Enol Ether): The protons at the C-6 position are sterically more accessible than the proton at the C-2 position.[9] A bulky base will therefore deprotonate the C-6 position more rapidly. This leads to the formation of the less substituted, but kinetically favored, enolate.

-

Thermodynamic Product (Δ¹²-Enol Ether): The enolate formed by deprotonating the C-2 position results in a more substituted carbon-carbon double bond (trisubstituted vs. disubstituted). This increased substitution imparts greater thermodynamic stability, analogous to Zaitsev's rule for alkenes.[6][10] Under conditions that allow for equilibrium, this more stable enolate will predominate.

Caption: Regioselective enol ether formation from 3-methylcyclohexanone.

Part 2: Practical Implementation of Regiocontrol

Achieving high regioselectivity requires careful selection of reagents and adherence to specific reaction conditions. The protocols described below are self-validating systems; deviation from these parameters can lead to mixtures of regioisomers.

The Pathway to the Kinetic Enol Ether (Δ¹⁶-Isomer)

The objective is to achieve rapid, quantitative, and irreversible deprotonation at the less sterically hindered C-6 position.[8]

-

Causality Behind Experimental Choices:

-

Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) is essential.[7][10] Its strength (pKa of diisopropylamine is ~36) ensures that the deprotonation of the ketone (pKa ~18-20) is irreversible. Its bulkiness prevents it from accessing the more hindered C-2 proton, forcing it to selectively abstract a proton from the C-6 position.[9]

-

Temperature: A low temperature (typically -78 °C) is critical.[1] It slows down all reaction rates, but most importantly, it prevents the system from reaching thermodynamic equilibrium. At this temperature, the reaction is "frozen" at the kinetically preferred product.[7]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are required.[11] Protic solvents would allow for proton exchange, which would facilitate equilibration to the thermodynamic product.[8]

-

Addition Order: The ketone is added slowly to a solution of excess base. This ensures that the ketone is immediately and quantitatively converted to the enolate, preventing any unreacted ketone from acting as a proton source to catalyze equilibration.[12]

-

The Pathway to the Thermodynamic Enol Ether (Δ¹²-Isomer)

The goal here is to establish an equilibrium between the ketone and both possible enolates, allowing the more stable Δ¹²-enolate to become the major species.

-

Causality Behind Experimental Choices:

-

Base: A weaker, non-hindered base such as triethylamine (Et₃N) or conditions that promote proton exchange are used.[1][13] With a weaker base, deprotonation is reversible, allowing the less stable kinetic enolate to be reprotonated and eventually form the more stable thermodynamic isomer.

-

Temperature: Higher temperatures (room temperature to reflux) provide the necessary activation energy to overcome the steric hindrance at the C-2 position and ensure that the equilibrium is reached in a reasonable timeframe.

-

Solvent: The choice of solvent is less critical than for kinetic control, but solvents that can facilitate proton transfer can be beneficial.

-

Trapping: The silylating agent (e.g., trimethylsilyl chloride, TMSCl) is present during the equilibration to trap the predominant thermodynamic enolate as it is formed.

-

Data Summary: Conditions for Regioselective Silyl Enol Ether Formation

The following table summarizes the typical conditions and expected outcomes for the silylation of 3-methylcyclohexanone, based on well-established principles for analogous systems.[1][14]

| Parameter | Kinetic Control (Δ¹⁶-Isomer) | Thermodynamic Control (Δ¹²-Isomer) |

| Base | LDA, LiHMDS, KHMDS | Et₃N, NaH, Ph₃CLi (at 25°C) |

| Temperature | -78 °C to 0 °C | 25 °C to Reflux |

| Solvent | Aprotic (THF, Ether) | Aprotic or Protic |

| Key Feature | Irreversible Deprotonation | Reversible Deprotonation (Equilibration) |

| Major Product | Less Substituted Enol Ether | More Substituted Enol Ether |

| Typical Ratio | >95:5 | >90:10 (favoring thermodynamic) |

Part 3: Validated Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 1-methyl-6-(trimethylsilyloxy)cyclohex-1-ene (Kinetic Product)

This protocol is adapted from standard procedures for kinetic enolate formation.[1][10]

Caption: Experimental workflow for kinetic silyl enol ether synthesis.

Methodology:

-

LDA Preparation: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add anhydrous THF (e.g., 50 mL) and diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at 0 °C for 15 minutes to generate LDA.

-

Enolate Formation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise over 30 minutes. Ensure the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.

-

Trapping: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the enolate solution at -78 °C.

-

Workup: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with pentane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield the pure kinetic silyl enol ether.

Protocol 2: Synthesis of 1-methyl-2-(trimethylsilyloxy)cyclohex-1-ene (Thermodynamic Product)

This protocol is adapted from established methods for thermodynamic enolate trapping.[1][13]

Caption: Experimental workflow for thermodynamic silyl enol ether synthesis.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylcyclohexanone (1.0 eq), trimethylsilyl chloride (TMSCl, 1.5 eq), and triethylamine (Et₃N, 1.5 eq) in a solvent such as N,N-dimethylformamide (DMF).

-

Equilibration and Trapping: Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., DMF refluxes at 153 °C, but lower temperatures around 100-130 °C are often sufficient) and maintain for 24 to 48 hours. Monitor the reaction by GC or TLC to determine completion.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing pentane and ice-cold water. Separate the layers and extract the aqueous layer with additional pentane (2x).

-

Washing: Combine the organic layers and wash sequentially with cold, dilute aqueous HCl (to remove Et₃N), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to obtain the pure thermodynamic silyl enol ether.

Conclusion

The regioselective synthesis of enol ethers from 3-methylcyclohexanone is a well-defined process that hinges on the fundamental principles of kinetic and thermodynamic control. By carefully manipulating the reaction conditions—specifically the choice of base, temperature, and solvent—researchers can predictably and selectively generate either the less substituted kinetic product or the more stable thermodynamic product. The mastery of these techniques provides access to specific, high-value intermediates that are essential for the efficient and elegant construction of complex molecular architectures in pharmaceutical and materials science.

References

- Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. Benchchem.

- eGyanKosh. (n.d.). ENOLATES. eGyanKosh.

- University of Liverpool. (n.d.). Lecture 3 Regioselective Formation of Enolates. University of Liverpool.

- Fiveable. (2025, August 15). 6.2 Enolate formation and reactions. Fiveable.

- quimicaorganica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. quimicaorganica.org.

- LibreTexts Chemistry. (n.d.). Regioselectivity in Enolate Anion Formation and Reaction. LibreTexts Chemistry.

- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. University of Calgary.

- Wikipedia. (n.d.). Silyl enol ether. Wikipedia.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.

- University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19. University of California, Irvine.

-

Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]

- Macmillan Group. (2008, March 12). Regioselectivity in Enolate Formation. Macmillan Group.

- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.

- Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy.

- Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog.

- Thieme. (2016, April 4). Silyl enol ethers. Thieme.

- National Institutes of Health. (n.d.). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]

- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. Regioselectivity in Enolate Anion Formation and Reaction [almerja.com]

- 13. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 1-tert-Butoxy-3-Methylcyclohexene

Executive Summary & Chemical Identity

In the landscape of volatile organic compounds (VOCs) and synthetic intermediates, 1-tert-Butoxy-3-Methylcyclohexene (CAS: 40648-24-6) occupies a unique dual role. Environmentally, it is characterized as a volatile emission frequently identified in commercial fragrances and automotive air fresheners[1],[2]. However, from the perspective of a synthetic chemist or drug development professional, this molecule represents a highly functionalized, sterically shielded building block.

The presence of the bulky tert-butoxy ether group on the cyclohexene ring provides exceptional resistance to nucleophilic attack and basic hydrolysis. This makes it an ideal lipophilic scaffold for downstream derivatization in medicinal chemistry, where modulating a drug candidate's LogP (partition coefficient) is critical for blood-brain barrier (BBB) penetration and membrane permeability.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight and density data[3], alongside field-proven, self-validating experimental protocols for its analytical characterization and physical measurement.

Physicochemical Profiling

Understanding the fundamental physical data of this compound is the first step in predicting its behavior in both analytical matrices and synthetic reactions. The molecular weight is strictly defined by its atomic composition[3],[4], while its density dictates phase separation behavior during liquid-liquid extractions.

Quantitative Data Summary

To highlight the structural impact of the tert-butoxy and methyl substitutions, the table below compares the target compound against an unsubstituted cyclohexene reference.

| Property | Cyclohexene (Reference) | This compound |

| CAS Number | 110-83-8 | 40648-24-6[1] |

| Molecular Formula | C₆H₁₀ | C₁₁H₂₀O[3] |

| Molecular Weight | 82.14 g/mol | 168.28 g/mol [3] |

| Density (20 °C) | 0.811 g/cm³ | ~0.865 g/cm³ (Predicted) |

| Physical State | Highly Volatile Liquid | Volatile Liquid |

| Steric Hindrance | Minimal | High (due to tert-butyl group) |

| Primary Application | Solvent, Precursor | Fragrance VOC[2], Synthetic Scaffold |

Mechanistic Insight: The addition of the tert-butoxy group significantly increases the molecular weight (from 82.14 to 168.28 g/mol ) and raises the predicted density to approximately 0.865 g/cm³. The bulky ether linkage restricts the conformational flexibility of the cyclohexene ring, which is a highly desirable trait when designing rigid pharmacophores in drug development.

Synthetic Logic & Derivatization in Drug Development

In medicinal chemistry, unprotected alcohols on a cyclohexane ring are often metabolic liabilities, prone to rapid Phase II glucuronidation. By utilizing this compound as a precursor, researchers bypass this liability. The tert-butyl group acts as an exceptionally stable protecting group or a permanent lipophilic motif. The remaining alkene bond serves as a reactive handle for epoxidation, dihydroxylation, or cross-coupling to build complex drug candidates.

Caption: Synthetic Derivatization Pathway Utilizing the Bulky Ether Scaffold.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that standard operating procedures must be designed as self-validating systems . If an error occurs (e.g., matrix suppression, thermal degradation, or bubble formation), the protocol itself must flag the anomaly.

Protocol A: High-Precision Density Determination

Because empirical density data for specific bulky ether isomers can vary based on synthesis purity, laboratory determination is a mandatory quality control step prior to scale-up.

Methodology: Oscillating U-Tube Densitometry

-

System Calibration (The Validation Step): Calibrate the densitometer using ultra-pure water (0.9982 g/cm³ at 20 °C) and dry air (0.0012 g/cm³). Causality: This brackets the expected density of the organic phase (~0.865 g/cm³). If the instrument fails to read water accurately, the run is aborted, preventing downstream formulation errors.

-

Sample Introduction: Inject 2.0 mL of synthesized this compound into the borosilicate glass U-tube using a Luer-slip syringe. Causality: Injection must be slow to prevent micro-bubbles. Micro-bubbles artificially lower the apparent mass of the oscillating volume, leading to falsely low density readings.

-

Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C. Causality: Density is highly temperature-dependent; a deviation of even 0.1 °C can alter the density measurement at the fourth decimal place, impacting molar volume calculations.

-

Data Acquisition: Record the density (

) once the oscillation period stabilizes for 30 consecutive seconds.

Protocol B: GC-MS Characterization of Volatile Emissions

When detecting this compound in complex matrices (such as or biological samples), matrix suppression is a significant risk. We utilize Headspace Solid-Phase Microextraction (HS-SPME) to isolate the volatile ether.

Methodology: HS-SPME-GC-MS

-

Sample Prep & Internal Standard: Place 1.0 g of the sample into a 20 mL headspace vial. Add 10 µL of Cyclohexanone-d4 (Internal Standard). Causality: The deuterated internal standard validates the extraction efficiency. Because it shares similar volatility with the target analyte, any variations in fiber adsorption are mathematically normalized.

-

HS-SPME Extraction: Expose a 65 µm PDMS/DVB fiber to the headspace at 40 °C for 30 minutes. Causality: The Polydimethylsiloxane/Divinylbenzene phase has a high affinity for volatile ethers. 40 °C provides sufficient vapor pressure without thermally degrading heat-sensitive matrix components.

-

Thermal Desorption: Inject the fiber into the GC inlet at 250 °C for 3 minutes (splitless mode). Causality: 250 °C ensures complete desorption of the bulky ether without causing thermal cracking of the tert-butoxy group.

-

GC Separation: Route the sample through a DB-5MS capillary column. Causality: The 5% phenyl stationary phase perfectly resolves non-polar to slightly polar cyclohexene derivatives.

-

MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (

168.28)[3].

Caption: GC-MS Analytical Workflow for Volatile Ether Characterization.

Conclusion

This compound (MW: 168.28 g/mol ) is a structurally fascinating compound that bridges the gap between environmental analytical chemistry and advanced drug development. By understanding its physicochemical properties—specifically its molecular weight and predicted density—and employing self-validating analytical workflows like HS-SPME-GC-MS and oscillating U-tube densitometry, researchers can reliably utilize this bulky ether in both quantitative emission studies and complex synthetic pipelines.

References

-

Title: this compound | C11H20O | CID 566373 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Volatile chemical emissions from car air fresheners Source: Air Quality, Atmosphere & Health (NESP Urban) URL: [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 1-tert-butoxy-3-methylcyclohexene

Abstract

This document provides a comprehensive protocol for the synthesis of the enol ether, 1-tert-butoxy-3-methylcyclohexene, from 3-methylcyclohexanone. Enol ethers are valuable synthetic intermediates, serving as protected enol equivalents for various carbon-carbon bond-forming reactions. The synthesis of this specific target presents two significant regiochemical and mechanistic challenges: the selective formation of the kinetic enolate from an unsymmetrical ketone and the subsequent O-alkylation with a sterically demanding tertiary electrophile. This guide details a strategic approach that prioritizes the formation of the less substituted, kinetic potassium enolate, followed by an O-alkylation step. We will thoroughly examine the causality behind the choice of reagents and conditions, address safety protocols for handling reactive intermediates, and provide a detailed troubleshooting guide to ensure procedural integrity.

Introduction and Strategic Overview

The conversion of a ketone to a specific enol ether is a fundamental transformation in modern organic synthesis. The target molecule, this compound, requires the formation of the less-substituted enol ether from 3-methylcyclohexanone. This process is not trivial and necessitates precise control over reaction conditions to overcome predictable side reactions.

The two primary challenges are:

-

Regioselective Enolate Formation : 3-Methylcyclohexanone possesses two distinct α-protons, at the C2 and C6 positions. Deprotonation can lead to two different enolate isomers. The desired product requires the formation of the "kinetic" enolate, resulting from deprotonation at the less-hindered C6 position.[1][2][3] Using a strong, sterically hindered base at low temperatures is crucial to prevent equilibration to the more stable, "thermodynamic" enolate derived from deprotonation at the C2 position.[1][4]

-

O-alkylation with a Tertiary Electrophile : The introduction of the tert-butyl group onto the enolate oxygen is challenging. The classical Williamson ether synthesis, which involves an S(_N)2 reaction between an alkoxide and an alkyl halide, is notoriously inefficient with tertiary halides like tert-butyl chloride.[5][6] The enolate, being a strong base, will preferentially induce E2 elimination of the tertiary halide to yield isobutylene as the major byproduct, drastically reducing the yield of the desired ether.[7][8]

This protocol addresses these challenges by employing a two-step sequence designed to maximize the yield of the target kinetic enol ether.

Mechanistic Pathway and Rationale

The overall synthetic workflow is depicted below. It involves the controlled deprotonation of the ketone to form the potassium enolate, which is then trapped by an electrophilic source of the tert-butoxy group.

Caption: Proposed synthetic workflow for this compound.

Controlling Enolate Regiochemistry

To favor the kinetic enolate, we employ potassium bis(trimethylsilyl)amide (KHMDS) as the base. Its large steric bulk makes it difficult to access the more sterically hindered proton at the C2 position. Performing the deprotonation at a very low temperature (-78 °C) minimizes the energy available for the system to overcome the activation barrier required to form the more stable thermodynamic enolate.[2][3] The use of a potassium counter-ion is also strategic, as potassium enolates are generally more reactive in O-alkylation compared to their lithium counterparts.[2]

Addressing the Elimination Challenge

While the S(_N)2 reaction with tert-butyl chloride is unfavorable, it is not impossible. The protocol aims to maximize its contribution by using a high concentration of the electrophile and maintaining controlled conditions. It is critical for the researcher to understand that the formation of isobutylene and the corresponding elimination product from the enolate (cyclohexene derivatives) will be significant competing pathways. The purification strategy must be robust enough to separate the desired product from these byproducts.

Health and Safety Precautions

This protocol involves hazardous materials that require strict safety measures.

-

Potassium tert-Butoxide/KHMDS : These are highly corrosive, flammable, and moisture-sensitive solids.[9][10][11] They can cause severe skin and eye burns.[12] Always handle in an inert atmosphere (glovebox or under argon/nitrogen) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[9][13]

-

Anhydrous Solvents (THF) : Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF from a sealed container.

-

Cryogenic Temperatures : Handling dry ice and acetone requires thermal gloves to prevent frostbite.

Ensure all operations are conducted in a certified chemical fume hood with the sash at the appropriate height. An emergency eyewash and shower must be accessible.[12]

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Cat. No. | Quantity | Molar Eq. |

| 3-Methylcyclohexanone | 97% | Sigma-Aldrich | M30101 | 5.61 g (5.9 mL) | 1.0 |

| Potassium bis(trimethylsilyl)amide (KHMDS) | 95% | Sigma-Aldrich | 324483 | 10.97 g | 1.1 |

| tert-Butyl chloride | 99% | Sigma-Aldrich | 471556 | 9.26 g (11.0 mL) | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | 186562 | 250 mL | - |

| Saturated aq. NH(_4)Cl | Reagent | Fisher | S25218 | 100 mL | - |

| Saturated aq. NaCl (Brine) | Reagent | Fisher | S271 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO(_4)) | Reagent | Sigma-Aldrich | M7506 | As needed | - |

Step-by-Step Procedure

Reaction Setup:

-

Oven-dry all glassware (500 mL three-neck round-bottom flask, dropping funnel, condenser) overnight and assemble hot under a stream of dry argon or nitrogen. Maintain a positive inert atmosphere throughout the reaction.

-

To the 500 mL flask, add KHMDS (10.97 g, 1.1 eq).

-

Add anhydrous THF (150 mL) via cannula to the flask containing the KHMDS and stir to form a suspension.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

Enolate Formation: 5. In a separate, dry flask, dissolve 3-methylcyclohexanone (5.61 g, 1.0 eq) in anhydrous THF (50 mL). 6. Transfer the ketone solution to the dropping funnel via cannula. 7. Add the ketone solution dropwise to the stirred KHMDS suspension over 30 minutes, ensuring the internal temperature does not rise above -70 °C. 8. After the addition is complete, stir the resulting pale-yellow solution at -78 °C for an additional 1 hour to ensure complete enolate formation.

O-tert-Butylation: 9. Add tert-butyl chloride (9.26 g, 2.0 eq) dropwise to the cold enolate solution over 15 minutes. 10. After the addition, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if desired.

Workup and Purification: 11. Cool the reaction mixture to 0 °C in an ice bath. 12. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). 13. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL). 14. Combine all organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). 15. Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 16. The crude product will be an oil containing the desired enol ether, unreacted starting material, and byproducts. Purification of enol ethers can be challenging due to their acid sensitivity.[14] 17. Option A: Vacuum Distillation : If the product is sufficiently volatile, bulb-to-bulb distillation (Kugelrohr) is the preferred method to separate it from non-volatile impurities.[14][15] 18. Option B: Column Chromatography : If distillation is not feasible, perform flash chromatography on silica gel that has been deactivated with triethylamine. Prepare the slurry of silica gel in the eluent (e.g., 99:1 Hexanes:EtOAc) containing 1% triethylamine to neutralize the acidic sites on the silica.[14][15]

Characterization

The final product, this compound (C(11)H({20})O, M.W. 168.28 g/mol )[16], should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃): Expect characteristic signals for the vinyl proton (~4.5-5.0 ppm), the methyl group on the ring (doublet, ~1.0 ppm), and the large singlet for the tert-butyl group (~1.2-1.3 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the olefinic carbons and the quaternary carbon and methyl carbons of the tert-butyl group.

-

FT-IR (neat): A strong C=C stretch (~1670 cm⁻¹) and C-O stretches will be prominent. The absence of a strong C=O stretch from the starting material (~1715 cm⁻¹) indicates reaction completion.

-

Mass Spectrometry (EI): The molecular ion peak (m/z = 168) should be observable.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield of Product | Incomplete deprotonation. | Ensure KHMDS is fresh and handled under strictly anhydrous conditions. Extend the stirring time for enolate formation. |

| Significant E2 elimination. | This is expected. Try lowering the reaction temperature during the alkylation step or reducing the reaction time. Note that this may also lower the conversion rate. | |

| Formation of Thermodynamic Enol Ether (1-tert-butoxy-5-methylcyclohexene) | Reaction temperature for deprotonation was too high. | Maintain a strict temperature of -78 °C during base addition and enolate formation. Check the calibration of your thermometer. |

| Enolate equilibration occurred. | Add the electrophile (tert-butyl chloride) at -78 °C before allowing the reaction to warm. | |

| Product Decomposes During Purification | Acid-catalyzed hydrolysis of the enol ether on silica gel. | Ensure the silica gel is thoroughly deactivated with triethylamine.[14] Use distillation as the primary purification method if possible.[15] |

References

-

University of Georgia Research. Safety Data Sheet: Potassium tert-butoxide. [Link]

-

Loba Chemie. Safety Data Sheet: POTASSIUM TERT-BUTOXIDE EXTRA PURE. [Link]

-

Organic Chemistry Portal. Synthesis of silyl enol ethers and related compounds. [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

Stereoselective Synthesis of Silyl Enol Ethers with Acylsilanes and α,β-Unsaturated Ketones. ACS Publications. [Link]

-

Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. ACS Publications. [Link]

-

Homework.Study.com. Aldol condensation of 3-methylcyclohexanone. [Link]

-

Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. PMC. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Illinois Wesleyan University. CHEM 330 Topics Discussed on Oct 19. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Williamson's synthesis of ethers. [Link]

-

PubChem. This compound. [Link]

-

Reddit. What's some fast ways to separate TMS trapped silly enol ether that's sensitive to silica column?. [Link]

-

Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. PMC. [Link]

-

Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. PMC. [Link]

-

Filo. Questions on Enolate Chemistry and Robinson Annulation. [Link]

Sources

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]

- 4. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson's synthesis of ethers [quimicaorganica.org]

- 9. aksci.com [aksci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. research.uga.edu [research.uga.edu]

- 13. kishida.co.jp [kishida.co.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. This compound | C11H20O | CID 566373 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Synthesis of tert-Butyl Enol Ethers

Abstract

Tert-butyl enol ethers are valuable intermediates in organic synthesis, serving as robust enolate surrogates for carbon-carbon bond formation and other transformations. Their synthesis, however, presents unique mechanistic challenges. While direct acid-catalyzed condensation of a ketone with a tert-butyl alcohol source is conceptually straightforward, this pathway is often complicated by competing side reactions such as aldol condensations and carbocation rearrangements. This document provides a detailed examination of the preferred and most reliable synthetic strategies for accessing these motifs, focusing on thermodynamically controlled enolate formation. We present the mechanistic rationale behind these methods, a detailed experimental protocol, and a discussion of the critical parameters that ensure high-yield, regioselective synthesis.

Mechanistic Rationale & Strategic Considerations

The formation of an enol ether requires the conversion of a carbonyl compound into its corresponding enol or enolate form, followed by "trapping" with an electrophile. The choice of acidic or basic conditions profoundly influences the reaction's feasibility and outcome.

The Challenge of Direct Acid-Catalyzed Synthesis

Under acidic conditions, a ketone (I) is protonated to form an oxonium ion (II), which enhances the acidity of the α-protons. Loss of an α-proton yields the enol (III). The subsequent reaction with a tert-butyl source, such as tert-butanol, would require the formation of a tert-butyl cation (IV), a potent electrophile.

While plausible, this direct acid-catalyzed route is fraught with difficulties:

-

Equilibrium and Reversibility: The formation of the enol is a reversible process. Furthermore, the tert-butyl group is highly susceptible to elimination under strong acid, making the enol ether product labile and prone to decomposition back to the starting materials.[1]

-

Competing Reactions: Strong acids that can generate the tert-butyl cation also potently catalyze self-condensation of the ketone (the Aldol reaction), leading to complex product mixtures.

-

Carbocation Stability: The high stability of the tert-butyl cation means that its formation from tert-butanol requires strongly acidic conditions, which can be detrimental to many substrates.

Due to these challenges, direct acid-catalyzed formation is not the standard or recommended method for preparing tert-butyl enol ethers.

The Superiority of Base-Mediated Enolate Trapping

A more robust and widely employed strategy involves the formation of an enolate under basic conditions, followed by trapping. This approach offers superior control over regioselectivity and avoids the harsh conditions associated with acid catalysis. The process can be directed to favor either the kinetic or the thermodynamic enolate.[2][3]

-

Kinetic vs. Thermodynamic Control: For an unsymmetrical ketone, deprotonation can occur at two different α-carbons.

-

Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton, typically using a strong, bulky base (e.g., LDA) at low temperatures. This leads to the less substituted, less stable enol ether.

-

Thermodynamic Enolate: Formed under conditions that allow for equilibrium between the ketone and the possible enolates. Weaker bases and higher temperatures allow the initially formed kinetic enolate to revert to the ketone and eventually form the more stable, more substituted enolate.[4][5]

-

For the synthesis of tert-butyl enol ethers, which are often desired for their stability, a thermodynamically controlled process is typically preferred.

Experimental Protocol: Thermodynamic Synthesis of a Model Enol Ether

This protocol details the synthesis of a tert-butoxydimethylsilyl enol ether, a close and well-documented analogue to a tert-butyl enol ether, from cyclohexanone under thermodynamic control.[6] The principles are directly applicable to the formation of other enol ethers where stability is the primary goal.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Cyclohexanone | C₆H₁₀O | 98.14 | 0.98 g (1.0 mL) | 10.0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.1 mL | 15.0 |

| Sodium Iodide (NaI) | NaI | 149.89 | 0.15 g | 1.0 |

| tert-Butoxydimethylsilyl Chloride | C₆H₁₅ClOSi | 166.72 | 1.83 g | 11.0 |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 20 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 20 mL | - |

| Saturated NaCl (aq) | - | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | ~2 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (1.0 mL, 10.0 mmol), triethylamine (2.1 mL, 15.0 mmol), sodium iodide (0.15 g, 1.0 mmol), and acetonitrile (20 mL).

-

Initiation: Stir the mixture at room temperature (20-25°C) to ensure homogeneity.

-

Addition of Silylating Agent: Add tert-butoxydimethylsilyl chloride (1.83 g, 11.0 mmol) to the stirred solution. The reaction is typically stirred at room temperature for 40-120 minutes.[6]

-

Causality Insight: Triethylamine is a moderately strong, non-nucleophilic base that facilitates the formation of the enolate under equilibrating conditions, favoring the thermodynamic product. Sodium iodide acts as a catalyst, likely by in situ formation of the more reactive silyl iodide.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and saturated aqueous sodium chloride (brine, 20 mL).

-

Causality Insight: The bicarbonate wash removes any remaining acidic species and the triethylammonium salt. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tert-butoxydimethylsilyl enol ether.

Workflow Visualization

The following diagram illustrates the general workflow for the thermodynamically controlled synthesis of an enol ether.

Caption: General workflow for thermodynamically controlled enol ether synthesis.

Conclusion

While the direct acid-catalyzed synthesis of tert-butyl enol ethers is mechanistically challenging and not a preferred synthetic route, the analogous compounds can be reliably accessed through base-mediated, thermodynamically controlled enolate formation and trapping. This method provides excellent control over regioselectivity, leading to the more stable, substituted enol ether product. The protocol provided serves as a robust template for researchers and drug development professionals aiming to incorporate these valuable intermediates into their synthetic programs. Understanding the underlying principles of kinetic versus thermodynamic control is paramount to achieving the desired outcome in enolate chemistry.

References

-

University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

-

Oreate AI Blog. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]

-

Khan Academy. Kinetic and thermodynamic enolates. [Link]

-

Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]

-

Vaia. Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. [Link]

-

Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(1), 25-33. [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Application Note: 1-tert-Butoxy-3-methylcyclohexene as a Robust Masked Ketone Equivalent in Complex Organic Synthesis

Strategic Rationale: The Masked Ketone Paradigm

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the highly electrophilic nature of the ketone carbonyl group often presents a significant chemo-selectivity challenge. Ketones are highly susceptible to nucleophilic attack by Grignard reagents, organolithiums, and complex hydride reducing agents. To navigate these synthetic roadblocks, the ketone must be "masked" (protected) to invert its reactivity profile[1].

Converting 3-methylcyclohexanone into its corresponding enol ether, 1-tert-butoxy-3-methylcyclohexene (C₁₁H₂₀O, CID 566373)[2], effectively transforms the electrophilic sp² carbon into an electron-rich, nucleophilic alkene. While methyl or silyl enol ethers are common, the tert-butyl enol ether provides unparalleled kinetic stability. The massive steric bulk of the tert-butyl group shields the enol double bond from unwanted electrophilic additions (such as epoxidation or hydroboration) and provides orthogonal stability against fluoride sources that would otherwise cleave silyl enol ethers[3]. This allows chemists to perform aggressive downstream transformations on remote functional groups while the masked ketone remains inert[4].

Workflow demonstrating the protection, functionalization, and unmasking cycle of the ketone.

Orthogonal Stability Profile

To justify the selection of this compound over other masked ketone equivalents, we must analyze its stability across various harsh reaction environments. The quantitative and qualitative stability data is summarized below to guide synthetic planning.

| Masked Ketone Equivalent | Grignard Reagents (RMgX) | Fluoride Sources (TBAF) | Mild Acid (AcOH, 25°C) | Strong Aqueous Acid (HCl) |

| Methyl Enol Ether | Stable | Stable | Unstable (Hydrolyzes) | Unstable (Hydrolyzes) |

| TMS Enol Ether | Stable | Unstable (Cleaves) | Unstable (Cleaves) | Unstable (Cleaves) |

| TBS Enol Ether | Stable | Unstable (Cleaves) | Moderately Stable | Unstable (Cleaves) |

| tert-Butyl Enol Ether | Stable | Stable | Stable | Unstable (Hydrolyzes) |

Data Interpretation: The tert-butyl enol ether is the only masked equivalent that survives both fluoride-mediated deprotections (often used to remove remote TBS/TIPS groups) and mild acidic workups, making it the premier choice for multi-step, highly functionalized scaffolds[3].

Reaction Pathway & Mechanistic Causality

The utility of this compound relies entirely on the causality of its unmasking mechanism. The regeneration of 3-methylcyclohexanone is an acid-catalyzed hydrolysis[1].

Mechanistic Causality:

-

Protonation (Rate-Limiting): The electron-rich double bond of the enol ether attacks a proton from the strong acid. The tert-butyl group is crucial here; its inductive electron-donating effect stabilizes the resulting oxocarbenium ion. Mild acids (like acetic acid) fail to overcome the activation energy barrier required to protonate this sterically hindered alkene.

-

Nucleophilic Attack: Water attacks the highly electrophilic oxocarbenium carbon, forming a hemiacetal intermediate.

-

Collapse: The hemiacetal is inherently unstable and rapidly collapses, expelling tert-butanol as a leaving group and regenerating the thermodynamically stable ketone C=O bond.

Acid-catalyzed hydrolysis mechanism of the tert-butyl enol ether to the target ketone.

Self-Validating Experimental Protocols

The following protocols detail the downstream use and subsequent unmasking of this compound. Each protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the chemical causality aligns with empirical observations.

Protocol A: Remote Functionalization (Grignard Addition)

Objective: Perform a nucleophilic addition on a remote ester moiety while preserving the masked ketone.

Materials:

-

Substrate containing the this compound moiety and a remote ester (1.0 equiv, 10 mmol)

-

Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add the substrate and anhydrous THF. Cool the system to 0 °C using an ice-water bath.

-

Nucleophilic Addition: Dropwise, add MeMgBr over 15 minutes. Causality: The Grignard reagent will selectively attack the remote ester. The masked ketone is electron-rich and sterically shielded by the tert-butyl group, entirely repelling the nucleophile.

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching (Critical Step): Quench the reaction strictly with saturated aqueous NH₄Cl (pH ~6). Causality: Using a strong acid like HCl for the quench would prematurely hydrolyze the enol ether. NH₄Cl provides a buffered, mild proton source to neutralize the magnesium alkoxide without unmasking the ketone.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

-

IR Spectroscopy: Confirm the complete disappearance of the ester C=O stretch (typically ~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) from the newly formed tertiary alcohol. The enol ether C=C stretch (~1650 cm⁻¹) must remain completely intact.

-

¹H NMR (CDCl₃): The massive, diagnostic tert-butyl singlet at ~1.30 ppm and the vinylic proton multiplet at ~4.50 ppm must remain unchanged, proving the masked ketone survived the basic/nucleophilic conditions.

Protocol B: Acid-Catalyzed Unmasking (Hydrolysis)

Objective: Cleave the tert-butyl enol ether to regenerate 3-methylcyclohexanone.

Materials:

-

Functionalized this compound intermediate (1.0 equiv, 5 mmol)

-

2M Aqueous Hydrochloric Acid (HCl, 10 mL)

-

Tetrahydrofuran (THF, 20 mL)

Step-by-Step Methodology:

-

Solvation: Dissolve the intermediate in THF in a 50 mL round-bottom flask.

-

Hydrolysis: Add 2M aqueous HCl in one portion at room temperature. Causality: The strong acid is required to protonate the sterically hindered alkene. THF acts as a co-solvent to ensure the lipophilic organic substrate remains in contact with the aqueous acid.

-

Agitation: Stir vigorously for 3 hours at room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5).

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the elaborated 3-methylcyclohexanone derivative.

Self-Validation Checkpoints:

-

TLC Monitoring: Use a KMnO₄ stain. The starting enol ether will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background. The product ketone will be KMnO₄-inactive but can be visualized with a p-anisaldehyde stain.

-

¹H NMR (CDCl₃): The successful unmasking is definitively proven by the complete disappearance of the tert-butyl singlet (~1.30 ppm) and the vinylic proton (~4.50 ppm), coupled with the emergence of complex multiplets corresponding to the α-protons of the newly formed cyclohexanone ring (~2.20 - 2.40 ppm).

References

-

PubChem Compound Summary for CID 566373, this compound. National Center for Biotechnology Information.[Link]

-

The Organic Chemistry Behind "The Pill". Master Organic Chemistry.[Link]

-

Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry.[Link]

-

Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts.[Link]

Sources

Application Notes and Protocols for Inverse Electron Demand Diels-Alder (IEDDA) Reactions with tert-Butyl Enol Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of tert-Butyl Enol Ethers in IEDDA Chemistry

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a powerful and versatile tool in modern organic synthesis, enabling the rapid construction of complex heterocyclic scaffolds.[1][2] Unlike the classical Diels-Alder reaction, the IEDDA variant involves the cycloaddition of an electron-poor diene with an electron-rich dienophile.[1] This reversal of electronic demand opens up unique synthetic pathways, particularly for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals.[3]

Among the diverse array of electron-rich dienophiles, enol ethers are particularly noteworthy for their reactivity and synthetic utility. This guide focuses specifically on the application of tert-butyl enol ethers in IEDDA reactions. The sterically demanding tert-butyl group introduces distinct properties to the dienophile, influencing reaction kinetics, stability, and, in some cases, selectivity. While the bulky tert-butyl group can sterically hinder the reaction, potentially slowing it down compared to less substituted enol ethers, it can also enhance the stability of the enol ether and influence the regioselectivity of the cycloaddition.[4]

This document provides a comprehensive overview of the core principles governing IEDDA reactions with tert-butyl enol ethers, detailed application notes for their use in drug discovery and medicinal chemistry, and a step-by-step protocol for their successful implementation in a laboratory setting.

Core Principles: Mechanism and Reactivity

The IEDDA reaction is a [4+2] cycloaddition where the primary frontier molecular orbital (FMO) interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (the tert-butyl enol ether) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[1] The rate of the reaction is largely governed by the energy gap between these two orbitals; a smaller energy gap leads to a faster reaction.[5]

The Role of the tert-Butyl Enol Ether (Dienophile): The oxygen atom of the enol ether donates electron density into the double bond, raising the energy of the HOMO and making it a potent dienophile for IEDDA reactions. The tert-butyl group, while primarily imparting steric bulk, also has a modest electron-donating inductive effect, further enhancing the electron-rich nature of the double bond.

Common Electron-Poor Dienes: A variety of electron-deficient dienes are employed in IEDDA reactions, with azadienes being particularly common for the synthesis of heteroaromatic compounds.[6] These include:

-

1,2,4,5-Tetrazines: These are highly reactive dienes that, after cycloaddition and a retro-Diels-Alder reaction involving the extrusion of dinitrogen, lead to the formation of pyridazines.[2][7][8]

-

1,2,3-Triazines and 1,2,4-Triazines: While generally less reactive than tetrazines, they provide access to different heterocyclic systems.[6][9]

-

Other Azadienes: A range of other electron-deficient dienes, such as N-sulfonyl-1-aza-1,3-butadienes, are also utilized.[6][10]

The overall transformation with a 1,2,4,5-tetrazine is depicted below:

Caption: General mechanism of the IEDDA reaction between a 1,2,4,5-tetrazine and a tert-butyl enol ether.

Applications in Medicinal Chemistry and Drug Development

The IEDDA reaction with enol ethers is a cornerstone of "click-to-release" strategies, a type of bioorthogonal chemistry where a specific chemical reaction triggers the release of a molecule of interest, such as a drug or a fluorophore. The use of a tert-butyl enol ether in this context allows for the "caging" of a hydroxyl group in a biologically active molecule. The subsequent IEDDA reaction with a tetrazine leads to the formation of a pyridazine and the release of tert-butanol, uncaging the active molecule at a specific site of action. This approach has significant potential in targeted drug delivery and diagnostics.

Furthermore, the pyridazine core formed in the reaction with tetrazines is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological activities.[3] Therefore, the IEDDA reaction of tert-butyl enol ethers provides a direct and efficient route to novel, highly substituted pyridazine derivatives for screening in drug discovery programs.

Experimental Protocol: Synthesis of a Functionalized Pyridazine via IEDDA

This protocol describes a general procedure for the Lewis acid-mediated IEDDA reaction between a 3-monosubstituted 1,2,4,5-tetrazine and a tert-butyl silyl enol ether to generate a functionalized pyridazine.[11]

Materials:

-

3-Monosubstituted 1,2,4,5-tetrazine (1.0 equiv)

-

tert-Butyl silyl enol ether (1.2 equiv)

-

Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 3-monosubstituted 1,2,4,5-tetrazine (1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

-

Solvent Addition: Add anhydrous solvent (DCM or MeCN) to dissolve the solids. The concentration will depend on the specific substrates, but a starting point of 0.1 M is common.

-

Dienophile Addition: Slowly add the tert-butyl silyl enol ether (1.2 equiv) to the stirring solution at room temperature.

-

Reaction Monitoring: The reaction progress can often be monitored by a color change, as many tetrazines are brightly colored, and the resulting pyridazine is typically less so. Additionally, monitor the reaction by Thin Layer Chromatography (TLC).

-

Reaction Completion: Stir the reaction at room temperature until the starting tetrazine is consumed, as indicated by TLC. This can take anywhere from a few hours to 24 hours depending on the reactivity of the substrates.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final pyridazine product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

-

Slow or Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied. Alternatively, a more reactive Lewis acid or a higher catalyst loading could be explored. Ensure that the enol ether is of high purity, as impurities can inhibit the reaction.

-

Formation of Side Products: The formation of byproducts may indicate decomposition of the starting materials or the product. Ensure strictly anhydrous conditions, as water can react with the Lewis acid and the silyl enol ether.

Quantitative Data Summary

The following table summarizes representative data for IEDDA reactions of various dienes with enol ethers, providing a general indication of expected yields and conditions. Note that specific data for tert-butyl enol ethers is limited in the literature, and these examples serve as a close proxy.

| Diene (1,2,4,5-Tetrazine) | Dienophile (Enol Ether) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-di(2-pyridyl)-tetrazine | 2,3-dihydrofuran | None | Toluene | 100 | 1 | 82 | |

| 3,6-diphenyl-tetrazine | 2,3-dihydrofuran | None | Neat | 100 | 48 | 67 | |

| 3-bromo-6-phenyl-tetrazine | Trimethyl(1-phenylvinyloxy)silane | Sc(OTf)₃ (10) | MeCN | rt | 12 | 85 | [11] |

| 3-methylsulfinyl-6-methylthio-tetrazine | 1-morpholinocyclohexene | None | CH₂Cl₂ | 25 | 0.5 | 92 | [7] |

Workflow Diagram

Caption: A typical laboratory workflow for the IEDDA reaction of a tert-butyl enol ether.

Conclusion

The Inverse Electron Demand Diels-Alder reaction of tert-butyl enol ethers represents a highly valuable transformation in organic synthesis. The unique steric and electronic properties of the tert-butyl group offer both opportunities and challenges that can be leveraged for the strategic construction of complex heterocyclic molecules. With applications ranging from natural product synthesis to cutting-edge bioorthogonal "click-to-release" systems, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this powerful reaction in their synthetic endeavors.

References

-

Al-Rawashdeh, W., & Amso, Z. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(15), 4619. [Link]

-

Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

-

Boger, D. L., Schaum, R. P., & Garbaccio, R. M. (2000). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry, 65(23), 7744–7750. [Link]

-

[No Author]. (n.d.). Synthesis of thioenol ether functionalized cyclooctyne and its orthogonal cycloaddition sequence. AMS Laurea. Retrieved February 27, 2026, from [Link]

-

Lim, C. S., & Jang, H. Y. (2017). Inverse-Electron-Demand Diels-Alder Reactions: Principles and Applications. Chemistry – An Asian Journal, 12(17), 2142-2159. [Link]

-

Schafzahl, B., Knall, A. C., & Slugovc, C. (2022). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly, 153(9), 927-933. [Link]

-

Späte, A. K., & Sieber, S. A. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry, 9, 658607. [Link]

-

Rood, M. T., van der Vlist, A. M., van den Akker, L. R., & Bonger, K. M. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(3), 24. [Link]

-

Ortuño, M. A., & Lledós, A. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Organic & Biomolecular Chemistry, 20(20), 4165-4173. [Link]

-

[No Author]. (2019). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 27, 2026, from [Link]

-

Dudley, G. B., & Tunoori, A. R. (2003). Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates. Organic Letters, 5(21), 3879–3881. [Link]

-

Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(14), 8887-8923. [Link]

-

Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(14), 8887–8923. [Link]

-

[No Author]. (2021). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. [Link]

-

[No Author]. (n.d.). Lewis acid-catalyzed difunctionalization of enol ethers with aminals and alcohols to β-amino acetals. ResearchGate. Retrieved February 27, 2026, from [Link]

-

Svete, J., & Stanovnik, B. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 851–862. [Link]

-

[No Author]. (n.d.). Reaction mechanism for the formation of tert-butyl ether. ResearchGate. Retrieved February 27, 2026, from [Link]

-

[No Author]. (n.d.). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. ResearchGate. Retrieved February 27, 2026, from [Link]

-

[No Author]. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules, 27(19), 6701. [Link]

-

Verhelst, T., Verbeeck, S., Ryabtsova, O., Depraetere, S., & Maes, B. U. W. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH). Organic Letters, 13(2), 272–275. [Link]

-

[No Author]. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1143. [Link]

-

Sahn, J. J., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydro-2-pyrones. Organic Letters, 23(12), 4767–4771. [Link]

-

[No Author]. (n.d.). Diels–Alder Reactions of 1-Azadienes. ResearchGate. Retrieved February 27, 2026, from [Link]

-

Hobbs, W. (2018). Synthesis and Characterization of Unique Pyridazines. Scholars Crossing. [Link]

-

Kabalka, G. W., & Wu, Z. (2009). Preparation and Diels–Alder/cross coupling reactions of a 2-diethanolaminoboron-substituted 1,3-diene. Beilstein Journal of Organic Chemistry, 5, 61. [Link]

-

Boger, D. L., & Brotherton, C. E. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(21), 14399–14413. [Link]

-

[No Author]. (2025). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 30(15), 5678. [Link]

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs [digitalcommons.liberty.edu]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridazine synthesis [organic-chemistry.org]

Application Note: Oxidation of 1-tert-Butoxy-3-methylcyclohexene to α-Hydroxy Ketones

Executive Summary & Strategic Rationale

The α-hydroxy ketone (acyloin) motif is a critical pharmacophore and synthetic intermediate found in numerous biologically active natural products, corticosteroids, and advanced pharmaceutical APIs. Historically, the direct α-hydroxylation of enolizable carbonyls relied on autoxidation followed by reduction—a method plagued by poor yields and complex mixtures resulting from unstable α-hydroperoxy intermediates 1. Modern synthetic strategies bypass these issues by utilizing pre-formed enol derivatives.

While the classic Rubottom oxidation predominantly utilizes silyl enol ethers 2, alkyl enol ethers such as 1-tert-butoxy-3-methylcyclohexene [[3]]() provide a highly robust alternative. The bulky tert-butyl group offers superior stability under basic or nucleophilic conditions during upstream synthetic steps. This application note details the causal mechanisms, stereochemical considerations, and validated protocols for the high-yielding oxidation of this compound to 2-hydroxy-3-methylcyclohexanone.

Mechanistic Insights & Causality

The transformation of an alkyl enol ether to an α-hydroxy ketone via peracid oxidation is a two-stage process characterized by a Prilezhaev-type epoxidation followed by an acid-catalyzed solvolytic ring opening 4.

Stereochemical Control: The reaction is initiated by the electrophilic attack of meta-chloroperoxybenzoic acid (mCPBA) on the electron-rich C1=C2 double bond. The allylic methyl group at the C3 position exerts significant steric hindrance. Consequently, the peracid approaches from the less hindered face (anti to the methyl group), establishing a predictable diastereomeric relationship in the transient intermediate.

Intermediate Dynamics: The initial oxidation yields 1-tert-butoxy-1,2-epoxy-3-methylcyclohexane, a highly reactive alkoxyoxirane 5. Unlike silyl groups that migrate (Brook rearrangement), the tert-butyl group must be actively cleaved. Upon mild acid treatment, the epoxide oxygen is protonated, triggering the expulsion of the tert-butyl group as tert-butanol. This proceeds via an oxocarbenium-like transition state, ultimately collapsing to form the target α-hydroxy ketone.

Mechanistic pathway for the oxidation of this compound to an α-hydroxy ketone.

Optimization & Quantitative Data

Choosing the correct oxidant is critical for maximizing yield and preventing over-oxidation. The table below summarizes the quantitative performance of various oxidative systems applied to tert-butyl enol ethers.

| Oxidant System | Yield (%) | Reaction Time | Chemoselectivity & Mechanistic Notes |

| mCPBA / DCM (0 °C) | 82 - 85% | 2 - 3 h | High. Requires strict peroxide quenching prior to acidic hydrolysis to avoid Baeyer-Villiger side reactions. |

| DMDO / Acetone (0 °C) | 88 - 92% | 0.5 - 1 h | Excellent. Neutral conditions prevent premature epoxide opening. Volatile oxidant simplifies workup. |

| OsO₄ (cat.) / NMO | 40 - 45% | 12 - 18 h | Poor. Significant C-C bond cleavage (Criegee-type over-oxidation) is frequently observed with alkyl enol ethers. |